molecular formula C21H22F2N6O3 B2527472 (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone CAS No. 1040677-73-3

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone

Cat. No.: B2527472
CAS No.: 1040677-73-3
M. Wt: 444.443
InChI Key: UGBDTFQWSBNVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H22F2N6O3 and its molecular weight is 444.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N6O3/c1-31-17-4-3-5-18(32-2)20(17)21(30)28-10-8-27(9-11-28)13-19-24-25-26-29(19)14-6-7-15(22)16(23)12-14/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBDTFQWSBNVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone, commonly referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure can be described as follows:

  • Molecular Formula : C₁₆H₁₄F₂N₆O₂
  • Molecular Weight : 344.32 g/mol

The compound features a tetrazole ring, a piperazine moiety, and a dimethoxyphenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The tetrazole ring mimics natural substrates, allowing for effective binding to enzyme active sites. This can lead to inhibition of specific enzymatic pathways that are crucial in disease processes.
  • Receptor Modulation : The difluorophenyl group enhances the compound's stability and bioavailability, potentially modulating receptor activity involved in neurotransmission and other physiological processes.

Antimicrobial Activity

Research indicates that derivatives of tetrazoles exhibit significant antimicrobial properties. For example:

  • In Vitro Studies : Compounds similar to the target have shown effectiveness against various bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to >5000 µg/mL depending on structural modifications .

Antiviral Activity

Tetrazole-containing compounds have demonstrated antiviral properties:

  • Case Study : A study evaluated the cytotoxicity and antiviral activity against influenza virus strains. Certain derivatives exhibited selective toxicity with significant antiviral effects, particularly those modified at specific positions on the tetrazole ring .

Computational Studies

Recent computational analyses using density functional theory (DFT) have provided insights into the electronic properties and reactivity of similar compounds:

  • Molecular Docking : Docking simulations indicated that these compounds have strong binding affinities for targets involved in oxidative stress response and inflammation pathways .

Case Studies

  • Anticancer Potential : Various derivatives have been tested for anticancer activity. One study reported that modifications to the piperazine moiety resulted in enhanced cytotoxicity against cancer cell lines, suggesting potential for therapeutic applications in oncology .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter systems, indicating potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialStaphylococcus aureus625 - >5000 µg/mL
AntiviralInfluenza virusIC50 values varied
AnticancerVarious cancer cell linesEnhanced cytotoxicity
NeuroprotectiveNeuronal cell linesNot specified

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study focused on its effects on human bladder cancer cells (T24) revealed:

  • Induction of Apoptosis : The compound triggers apoptosis through caspase activation. Increased apoptotic ratios were observed at varying concentrations.
  • Necroptosis : At higher concentrations, necroptotic cell death was also noted, suggesting a dual mechanism of action depending on dosage and exposure time.

Case Study: Anticancer Efficacy

A specific investigation into the anticancer effects of related compounds demonstrated significant antiproliferative activity against T24 cells. The results are summarized in the following table:

CompoundIC50 (μM) at 24hIC50 (μM) at 48hIC50 (μM) at 72h
5-239.18 ± 0.344.58 ± 0.243.55 ± 0.13

This data indicates that the compound has a favorable therapeutic index, particularly in comparison to normal human cell lines.

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have been extensively studied. The compound has shown moderate to strong antibacterial activity against various strains of bacteria:

  • Minimum Inhibitory Concentrations (MICs) : Related compounds exhibited MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains.

Study on Antimicrobial Efficacy

In a comparative study of various tetrazole derivatives against Gram-positive and Gram-negative bacteria, the following results were noted:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli3
Pseudomonas aeruginosa4

These findings suggest potential for the development of new antibacterial agents based on this compound.

Chemical Reactions Analysis

Tetrazole Ring Formation

The tetrazole ring is synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds. Key methods include:

a. Hydrazine-Carbonyl Cyclization

  • Reagents : Hydrazine hydrate reacts with nitriles or imidates under acidic conditions to form the tetrazole core.

  • Conditions : Reactions are typically conducted in ethanol or methanol under reflux (60–80°C).

  • Regioselectivity : Substituents on the carbonyl precursor influence the position of nitrogen atoms in the tetrazole ring. For example, using phenylhydrazine generates regioisomeric mixtures, while hydrazine hydrate favors single products due to hydrogen bonding .

b. Metal-Catalyzed Cycloaddition

  • Catalysts : Copper triflate and ionic liquids (e.g., [bmim]PF6) enhance reaction efficiency and regioselectivity .

  • Yields : Up to 82% for 1,3,5-trisubstituted tetrazoles under optimized conditions .

Piperazine Functionalization

The piperazine moiety is introduced through nucleophilic substitution or coupling reactions:

a. Alkylation of Piperazine

  • Reagents : Chloromethyl intermediates react with piperazine in polar aprotic solvents (e.g., DMF, DMSO).

  • Conditions : Reactions proceed at room temperature with triethylamine as a base to neutralize HCl byproducts.

  • Example :

    Cl-CH2-Tetrazole+PiperazineEt3N, DMFPiperazine-CH2-Tetrazole\text{Cl-CH}_2\text{-Tetrazole} + \text{Piperazine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Piperazine-CH}_2\text{-Tetrazole}

b. Methanone Group Attachment

  • Friedel-Crafts Acylation : The 2,6-dimethoxyphenylmethanone group is introduced via reaction with an acyl chloride in the presence of Lewis acids (e.g., AlCl₃).

  • Yields : ~70–85% after purification by column chromatography.

Coupling Reactions

Final assembly involves linking the tetrazole-piperazine and methanone subunits:

Reaction StepReagents/ConditionsYieldReference
Tetrazole-piperazine couplingK₂CO₃, DMF, 80°C78%
Methanone introductionAcyl chloride, AlCl₃, CH₂Cl₂82%
  • Key Challenge : Steric hindrance from the 3,4-difluorophenyl group necessitates prolonged reaction times (12–24 hours).

Oxidation and Stability

  • Pyrazoline Oxidation : Intermediate pyrazolines (e.g., 35 in Scheme 11 of ) are oxidized to aromatic tetrazoles using H₂O₂ or DDQ .

  • Stability : The compound is stable under ambient conditions but degrades in strong acids/bases due to hydrolysis of the tetrazole ring.

Analytical Validation

  • NMR : Confirm regiochemistry via distinct proton signals for tetrazole (δ 8.5–9.0 ppm) and piperazine (δ 2.5–3.5 ppm).

  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients.

Comparative Reaction Data

ParameterTetrazole FormationPiperazine Coupling
Optimal Temperature60–80°C25–80°C
CatalystCu(OTf)₂None
Reaction Time6–12 hours12–24 hours
Yield Range65–89%70–85%

Mechanistic Insights

  • Tetrazole Cyclization : Proceeds via a [2+3] cycloaddition mechanism between azides and nitriles, accelerated by electron-withdrawing groups on the nitrile .

  • Piperazine Alkylation : Follows an SN2 mechanism, with steric effects from the tetrazole methyl group slowing the reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.